头孢曼多钠

描述

Cefamandole, also known as cephamandole, is a second-generation broad-spectrum cephalosporin antibiotic . It is generally formulated as a formate ester, cefamandole nafate, which is a prodrug administered parenterally . It is used in the treatment of various infections caused by susceptible strains of bacteria, such as lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections .

Synthesis Analysis

The synthesis of Cefamandole sodium involves mixing 7-aminocephalosporanic acid, 5-mercapto-1-methyltetrazole, and a catalyst boron trifluoride acetonitrile complex . The process includes heating and stirring for reaction, cooling, and processing to obtain a compound. The compound then undergoes heating refluxing reaction with a silanization agent until the solution is clear .Molecular Structure Analysis

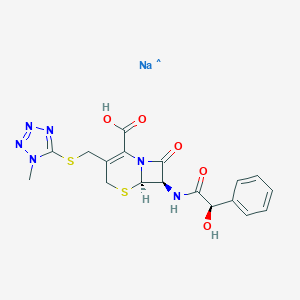

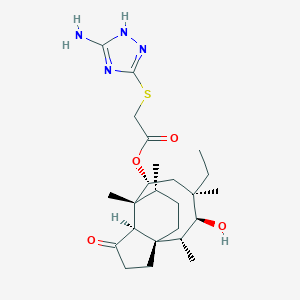

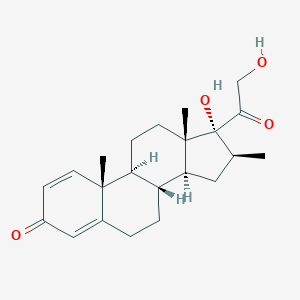

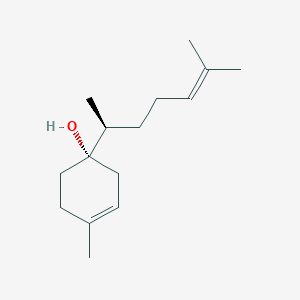

The chemical structure of Cefamandole, like that of several other cephalosporins, contains an N-methylthiotetrazole (NMTT or 1-MTT) side chain . The molecular formula of Cefamandole sodium is C18H17N6NaO5S2 .Chemical Reactions Analysis

Cefamandole disrupts the synthesis of the peptidoglycan layer of bacterial cell walls . As Cefamandole is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia .Physical And Chemical Properties Analysis

The molecular weight of Cefamandole sodium is 484.48 . More detailed physical and chemical properties may be found in the product’s Material Safety Data Sheet .科研应用

药代动力学研究和测定方法学

- 头孢曼多钠在不同环境中的稳定性对准确的药代动力学研究至关重要。张和洛弗林(2001年)发现头孢曼多钠在不同介质(如水和血清)中的稳定性存在显著差异,影响了药代动力学研究中使用的测定方法(Zhang & Lovering, 2001)。

胚胎和发育毒性研究

- 陈等人(2017年)在斑马鱼中研究了头孢唑林钠杂质的胚胎毒性、心脏毒性和神经毒性。他们发现头孢唑林钠中的不同杂质可能对胚胎和幼虫产生不同的毒性影响,影响发育过程(Chen et al., 2017)。

动力学和稳定性分析

- Jelińska等人(2003年)研究了头孢曼多纳法酸钠在不同条件下(如温度和湿度)的稳定性,为其在固相中的降解动力学和稳定性提供了见解(Jelińska等人,2003年)。

药物制剂中的定量分析

- Rechelo等人(2019年)开发了一种使用傅立叶变换红外(FT-IR)透射光谱法在冻干粉中定量测定头孢唑林钠的绿色方法,为制药行业的质量控制提供了一种低成本、安全、精确的方法(Rechelo et al., 2019)。

输液溶液中的稳定性

- 米(2010年)的一项研究关注头孢曼多纳法酸在各种输液溶液中的稳定性,这对其在临床设置中的应用至关重要(Mi, 2010)。

微生物学测定方法的发展

- 佩德罗索和萨尔加多(2014年)开发了一种利用浊度法测定头孢唑林钠冻干粉效力的微生物学测定方法,强调了它在对抗许多疾病中的重要性(Pedroso & Salgado, 2014)。

妇科手术中的治疗应用

- 赛(2021年)研究了头孢唑林钠对妇科手术患者围手术期预防性抗感染的影响,突出了其疗效和安全性(Sai, 2021)。

不相容性研究

- 明儿(2015年)研究了头孢曼多纳法酸与奥美拉唑钠等其他药物的不相容性,这对确保安全的药物给药至关重要(Min-r, 2015)。

细胞增殖和存活研究

- 霍尔舍尔等人(2000年)评估了头孢曼多对人类椎间盘细胞增殖、存活和代谢的影响,为使用高剂量抗生素的潜在风险提供了见解(Hoelscher et al., 2000)。

Safety And Hazards

Cefamandole sodium can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

性质

IUPAC Name |

sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMNTWPPFNMOCJ-CFOLLTDRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N6NaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045579 | |

| Record name | Cefamandole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefamandole sodium | |

CAS RN |

30034-03-8 | |

| Record name | Cefamandole sodium [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030034038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefamandole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [6R-[6α,7β(R*)]]-7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFAMANDOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY6234ODVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)